molecular formula C18H12N2O2 B11837321 2-(5-Phenyl-1,3,4-oxadiazol-2-YL)naphthalen-1-OL CAS No. 565451-14-1

2-(5-Phenyl-1,3,4-oxadiazol-2-YL)naphthalen-1-OL

Cat. No.: B11837321
CAS No.: 565451-14-1
M. Wt: 288.3 g/mol
InChI Key: LLQMGXHYMBUCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Phenyl-1,3,4-oxadiazol-2-YL)naphthalen-1-OL is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-YL)naphthalen-1-OL typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzohydrazide with aromatic carboxylic acids under dehydrating conditions to form the oxadiazole ring . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-1,3,4-oxadiazol-2-YL)naphthalen-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C18H12N2O
Molecular Weight: 272.301 g/mol
LogP: 4.5568
PSA (Polar Surface Area): 38.92 Ų

The compound features a naphthalene moiety linked to a phenyl-substituted oxadiazole ring, contributing to its unique properties and biological activities.

Anticancer Activity

Recent studies have highlighted the potential of 2-(5-Phenyl-1,3,4-oxadiazol-2-YL)naphthalen-1-OL as an anticancer agent . For instance, derivatives of oxadiazoles have been evaluated for their cytotoxic effects on various cancer cell lines. A study demonstrated that synthesized oxadiazole derivatives exhibited significant cytotoxicity against glioblastoma cells, indicating that modifications to the oxadiazole structure can enhance anticancer efficacy .

Anti-Diabetic Properties

The compound has also shown promise in anti-diabetic research . In vivo studies using genetically modified models indicated that certain oxadiazole derivatives effectively lowered glucose levels, suggesting their potential as therapeutic agents for diabetes management .

Neuroprotective Effects

Another area of interest is the neuroprotective capabilities of oxadiazole derivatives against neurodegenerative diseases such as Alzheimer's. Compounds derived from the oxadiazole scaffold have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease .

Fluorescent Materials

The unique structure of this compound makes it suitable for applications in fluorescent materials . Its photophysical properties allow it to be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

Study Focus Findings
Study on GlioblastomaAnticancer activitySignificant cytotoxicity against LN229 cell line with apoptosis induction .
Anti-Diabetic ResearchGlucose regulationCompounds reduced glucose levels in Drosophila models .
Neuroprotective StudyAlzheimer's treatmentAChE inhibition indicates potential for neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Phenyl-1,3,4-oxadiazol-2-YL)naphthalen-1-OL is unique due to its specific combination of the oxadiazole ring and naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .

Biological Activity

2-(5-Phenyl-1,3,4-oxadiazol-2-YL)naphthalen-1-OL is an organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the oxadiazole class, which is known for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Structure and Composition

The molecular formula for this compound is C18_{18}H12_{12}N2_2O2_2. The structure consists of a naphthalene moiety linked to an oxadiazole ring, which contributes to its unique biological properties.

PropertyValue
Molecular Weight288.30 g/mol
CAS Number18233-24-4
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition at low concentrations.

Case Study: Antimicrobial Efficacy

In a comparative study of oxadiazole derivatives, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. It has shown promising results in inhibiting the growth of various cancer cell lines.

Table 2: Anticancer Activity

Cell LineIC50_{50} (µM)
MDA-MB-231 (Breast)0.87
HCT116 (Colon)0.80
PC-3 (Prostate)0.67

In a study conducted by the National Cancer Institute (NCI), the compound was tested against several cancer cell lines and exhibited significant cytotoxicity, particularly against prostate and breast cancer cells.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through activation of intrinsic pathways.
  • Anti-inflammatory Effects : By modulating inflammatory cytokines, it reduces inflammation-related cellular damage.

Properties

CAS No.

565451-14-1

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalen-1-ol

InChI

InChI=1S/C18H12N2O2/c21-16-14-9-5-4-6-12(14)10-11-15(16)18-20-19-17(22-18)13-7-2-1-3-8-13/h1-11,21H

InChI Key

LLQMGXHYMBUCES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C4=CC=CC=C4C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.